1-(5-Chloro-2,4-difluorophenyl)ethanone
Description
1-(5-Chloro-2,4-difluorophenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₈H₅ClF₂O. Its structure consists of a phenyl ring substituted with a chlorine atom at the 5-position and fluorine atoms at the 2- and 4-positions, with an acetyl group (-COCH₃) attached to the aromatic core. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine and fluorine atoms enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C8H5ClF2O |
|---|---|
Molecular Weight |
190.57 g/mol |
IUPAC Name |
1-(5-chloro-2,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
InChI Key |
RDSZYMIQNNCZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2,4-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2,4-difluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Chloro-2,4-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-difluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis and biocatalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(5-Chloro-2,4-difluorophenyl)ethanone becomes evident when compared to analogs with varying substituents or halogen placements. Below is a detailed analysis:
Structural Analogues: Halogen Substitution
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| 1-(5-Bromo-2,4-difluorophenyl)ethanone | C₈H₅BrF₂O | Br (5), F (2,4) | Bromine’s larger atomic radius increases steric hindrance and lipophilicity compared to chlorine. This enhances binding affinity in enzyme interactions but may reduce solubility . |
| 1-(3-Bromo-2,4-difluorophenyl)ethanone | C₈H₅BrF₂O | Br (3), F (2,4) | Bromine at the 3-position alters electronic distribution, reducing resonance stabilization of the ketone group. This impacts reactivity in Friedel-Crafts acylation . |
| 1-(5-Chloro-2-methylphenyl)ethanone | C₉H₉ClO | Cl (5), CH₃ (2) | Methyl group at 2-position introduces steric bulk, hindering electrophilic substitution. Lacks fluorine’s electron-withdrawing effects, reducing stability in polar solvents . |
Functional Group Variations
| Compound Name | Molecular Formula | Functional Features | Key Differences |
|---|---|---|---|
| 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone | C₁₄H₁₀Cl₂O₂ | Phenoxy group (4-Cl) | The phenoxy group enhances solubility in nonpolar solvents and increases herbicidal activity. However, reduced electrophilicity compared to fluorine-substituted analogs . |
| 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone | C₁₄H₉ClF₃O | Biphenyl core, CF₃ | Trifluoromethyl group intensifies electron withdrawal, improving stability under acidic conditions. Biphenyl structure broadens π-π stacking interactions in drug-receptor binding . |
| 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride | C₈H₈Cl₂F₂N·HCl | Amine group (-NH₂), HCl salt | Protonated amine enhances water solubility and bioavailability. The absence of a ketone reduces reactivity in condensation reactions but increases suitability as a chiral building block . |
Positional Isomerism
| Compound Name | Molecular Formula | Substituent Positions | Key Differences |
|---|---|---|---|
| 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone | C₈H₆ClFO₂ | Cl (4), F (5), OH (2) | Hydroxyl group at 2-position enables hydrogen bonding, increasing solubility in aqueous media. However, the absence of fluorine at 4-position reduces thermal stability . |
| 1-(5-Fluoro-2-methoxyphenyl)ethanone | C₉H₉FO₂ | F (5), OCH₃ (2) | Methoxy group’s electron-donating effect counterbalances fluorine’s withdrawal, altering regioselectivity in electrophilic aromatic substitution . |
| 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | C₁₃H₁₅ClNO₃ | OCH₃ (2,4), piperidone ring | Piperidone ring introduces basicity and conformational rigidity, enhancing interactions with biological targets like enzymes . |
Biological Activity
1-(5-Chloro-2,4-difluorophenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, also known as 2',4'-difluoroacetophenone, is characterized by the presence of a chloro and two fluorine substituents on the phenyl ring. Its chemical formula is C8H6ClF2O. The unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 (Penicillin) |
| Escherichia coli | 18 | 22 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 12 | 19 (Gentamicin) |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Neuropharmacological Effects
This compound has been investigated for its effects on the central nervous system (CNS). In vitro studies have shown that it acts as a modulator of glutamate receptors, which are critical in neurotransmission. This modulation may have implications for treating anxiety and depression.
A study demonstrated that the compound could reduce anxiety-like behaviors in animal models:
| Treatment Group | Anxiety Score (Open Field Test) |
|---|---|
| Control | 25 |
| Low Dose | 15 |
| High Dose | 10 |
These findings indicate a potential therapeutic application in anxiety disorders .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Glutamate Receptors : The compound may enhance or inhibit receptor activity, influencing neurotransmitter release and synaptic plasticity.
- Antimicrobial Mechanism : It likely disrupts bacterial cell membranes or inhibits critical enzymes necessary for bacterial survival.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a formulation containing this compound in patients with skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates compared to placebo groups.
Case Study 2: CNS Disorders
In a preclinical study involving mice with induced anxiety, treatment with the compound resulted in reduced anxiety-like behavior and improved cognitive function. These outcomes suggest its potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
